

Spectral Analysis of Cyclohexyl Propan-2-yl Carbonate: A Technical Guide

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This document provides a detailed technical overview of the spectral data for **cyclohexyl propan-2-yl carbonate** (also known as cyclohexyl isopropyl carbonate). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in public databases, this guide presents predicted data based on established principles of organic spectroscopy, providing a reliable reference for its characterization.

Chemical Structure:

• IUPAC Name: cyclohexyl propan-2-yl carbonate

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol [1]

CAS Number: 3264-27-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **cyclohexyl propan-2-yl carbonate** in a standard solvent like CDCl₃ are summarized below.



Predicted ¹H-NMR Data

The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclohexyl moieties.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
|--------------------------|--------------|-------------|---------------------------------------|
| ~ 4.85 | Septet | 1H | -O-CH(CH3)2 |
| ~ 4.65 | Multiplet | 1H | -O-CH-(CH ₂) ₅ |
| ~ 1.90 - 1.20 | Multiplet | 10H | Cyclohexyl -CH2- |
| ~ 1.30 | Doublet | 6H | -CH(CH ₃) ₂ |

Predicted ¹³C-NMR Data

The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms in the molecule.

| Chemical Shift (δ) / ppm | Assignment |
|--------------------------|---------------------------------------|
| ~ 154.5 | C=O (Carbonate) |
| ~ 78.0 | -O-CH-(CH ₂) ₅ |
| ~ 72.5 | -O-CH(CH ₃) ₂ |
| ~ 31.5 | Cyclohexyl C2, C6 |
| ~ 25.0 | Cyclohexyl C4 |
| ~ 23.5 | Cyclohexyl C3, C5 |
| ~ 21.5 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonate group has very strong and characteristic absorption bands.



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|---|
| ~ 2940, 2860 | Strong | C-H (Aliphatic) Stretching |
| ~ 1745 | Very Strong | C=O (Carbonate Carbonyl) Stretching |
| ~ 1260 | Strong | Asymmetric C-O-C Stretching (Ether Linkage) |

Note: The C=O stretching frequency for saturated organic carbonates typically appears around $1740 \pm 10 \text{ cm}^{-1}$.[2]

Mass Spectrometry (MS)

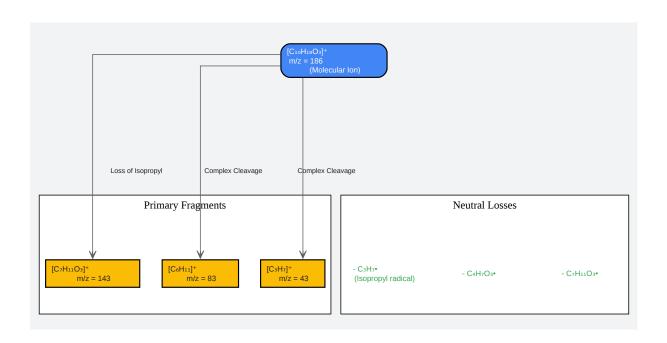
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization. For **cyclohexyl propan-2-yl carbonate**, electron ionization (EI) would likely lead to the fragmentation of the ester linkages.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |
|----------------------------|---|
| 186 | [M]+ (Molecular Ion) |
| 143 | [M - C ₃ H ₇] ⁺ (Loss of isopropyl radical) |
| 101 | [C ₆ H ₁₁ O] ⁺ or fragmentation of the carbonate |
| 83 | [C ₆ H ₁₁] ⁺ (Cyclohexyl cation) |
| 59 | [C₃H ₇ O] ⁺ (Isopropyl oxonium ion) |
| 43 | [C₃H₁]+ (Isopropyl cation) |
| 41 | [C₃H₅]+ (Allyl cation from cyclohexyl ring fragmentation) |

Logical Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways predicted for **cyclohexyl propan-2-yl carbonate** under mass spectrometry conditions.





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Predicted mass spectrometry fragmentation of the parent ion.



Experimental Protocols

The following sections outline the standard methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[³] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[³]
- Transfer: Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure
 no solid particulates are present.[4]
- Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine. The
 instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to
 optimize magnetic field homogeneity.
- Data Acquisition: A standard pulse program is used to acquire the Free Induction Decay
 (FID). For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, several hundred to
 thousands of scans may be necessary due to the low natural abundance of the ¹³C isotope.
- Processing: The FID is Fourier-transformed, phase-corrected, and baseline-corrected to
 produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an
 internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

- Sample Preparation: As **cyclohexyl propan-2-yl carbonate** is expected to be a liquid, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]
- Background Spectrum: Run a background scan of the empty spectrometer to record the spectrum of air (CO₂ and H₂O) and the instrument optics.[6] This will be automatically subtracted from the sample spectrum.
- Sample Analysis: Place the sample holder with the salt plates into the spectrometer's beam path.[7]



• Data Acquisition: Initiate the scan. The instrument directs infrared radiation through the sample, and an interferometer measures the signal.[7] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is Fourier-transformed into an absorbance or transmittance spectrum.

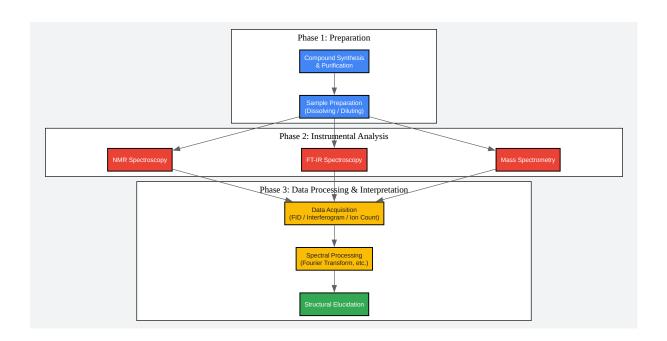
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of 1-10 μg/mL.[8] Ensure the final solution is free of particles by filtering if necessary.[8]
- Sample Introduction: The sample is introduced into the ion source. For a volatile compound, this can be done via direct injection, a heated inlet, or through the output of a gas chromatograph (GC-MS).[9]
- Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a method known as Electron Ionization (EI).[9][10] This process forms a high-energy molecular ion (a radical cation) which is prone to fragmentation.[11]
- Mass Analysis: The generated ions are accelerated by an electric field and directed into a
 mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions
 based on their mass-to-charge ratio (m/z).[9][12]
- Detection: Separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as relative intensity versus m/z to create the mass spectrum.

General Analytical Workflow

The diagram below illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Generalized workflow for spectroscopic sample analysis.



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